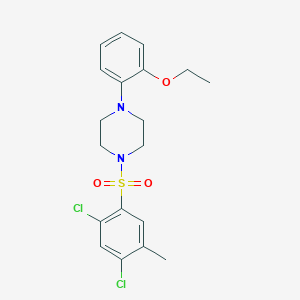
1-(2,4-Dichloro-5-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichloro-5-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine, commonly known as TCS 359, is a small molecule drug that has shown promising results in scientific research. TCS 359 belongs to the class of sulfonyl piperazine compounds and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of TCS 359 involves the inhibition of the protein complex known as proteasome, which is responsible for the degradation of intracellular proteins. TCS 359 binds to the active site of the proteasome and prevents its activity, leading to the accumulation of misfolded and damaged proteins, ultimately resulting in cell death.
Biochemical and Physiological Effects:
TCS 359 has been found to induce apoptosis, a programmed cell death mechanism, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are essential for tumor metastasis. Moreover, TCS 359 has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TCS 359 for lab experiments is its high potency and selectivity towards cancer cells. It has also been found to have low toxicity towards normal cells, making it a safer option for cancer treatment. However, TCS 359 has limited solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of TCS 359. One potential direction is to optimize its synthesis method to improve its yield and purity. Another direction is to investigate its potential therapeutic applications in other types of cancer and diseases. Moreover, the combination of TCS 359 with other chemotherapeutic agents can be explored for synergistic effects. Finally, the development of TCS 359 derivatives with improved pharmacokinetic properties can be pursued for clinical translation.
Conclusion:
In conclusion, TCS 359 is a promising small molecule drug that has shown potent antitumor activity and potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of TCS 359 can lead to its clinical translation and contribute to the advancement of cancer treatment.
Méthodes De Synthèse
The synthesis of TCS 359 can be achieved through various methods. One of the most common methods involves the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with 2-ethoxyaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to obtain TCS 359.
Applications De Recherche Scientifique
TCS 359 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, prostate, and lung cancer. In addition, TCS 359 has been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation, progression, and metastasis.
Propriétés
IUPAC Name |
1-(2,4-dichloro-5-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-3-26-18-7-5-4-6-17(18)22-8-10-23(11-9-22)27(24,25)19-12-14(2)15(20)13-16(19)21/h4-7,12-13H,3,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAJVQAIPGYKDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichloro-5-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

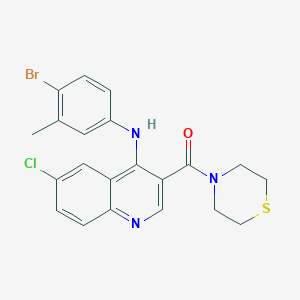
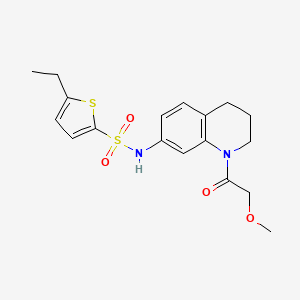
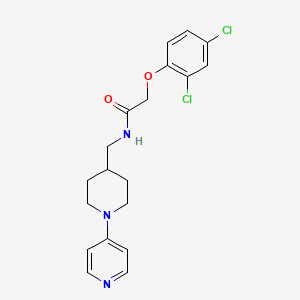

![N-[2-[(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2398040.png)
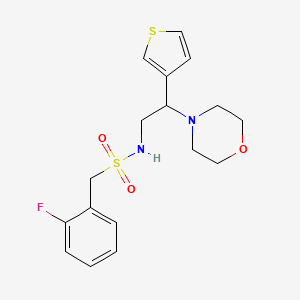
![2-(2-(indolin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2398042.png)
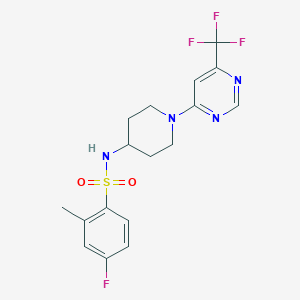
![3-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4-one](/img/structure/B2398044.png)

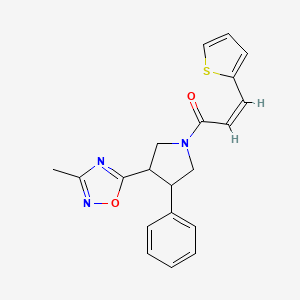
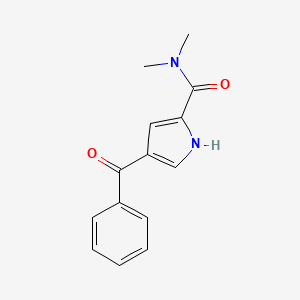
![5-methyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2398054.png)
![2-Oxo-2-phenylethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarbodithioate](/img/structure/B2398055.png)